molecular formula C40H58O B094384 Rhodopin CAS No. 105-92-0

Rhodopin

Cat. No. B094384
CAS RN: 105-92-0
M. Wt: 554.9 g/mol
InChI Key: CNYVJTJLUKKCGM-RGGGOQHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Rhodopin is a carotenoid pigment that is found in photosynthetic bacteria and algae. It is a molecule that has attracted the attention of many researchers due to its unique properties and potential applications in various fields of science.

Scientific Research Applications

Light Harvesting in Photosynthetic Bacteria Rhodopin and its derivatives play crucial roles in light harvesting for photosynthesis in bacteria. In the photosynthetic bacterium Rhodoblastus acidophilus, this compound accumulates in varying amounts depending on light intensity, influencing the formation and function of the LH2 light-harvesting pigment-protein complex. Under low-light conditions, enzymatic conversion of this compound to rhodopinal leads to nearly 100% energy transfer efficiency from carotenoids to bacteriochlorophyll in the LH2 complex, illustrating the adaptability of photosynthetic systems under challenging environmental conditions (Magdaong et al., 2014).

Interaction with Bacteriochlorophyll this compound glucoside, a derivative of this compound, exhibits interactions with bacteriochlorophyll pigments, which are vital for the photosynthetic process. For instance, in Rhodopseudomonas acidophila, hydrogen bonding between this compound glucoside and bacteriochlorophyll contributes to the stability and function of their association within the light-harvesting complex LH2. This interaction suggests a fine-tuned balance between different molecules to achieve efficient photosynthesis (He et al., 2001).

Role in Visual Systems Rhodopsin, a visual pigment, has been extensively studied for its role in vision and related disorders. Mutations in rhodopsin are associated with retinitis pigmentosa, a group of disorders causing severe visual impairment. Understanding the structural and functional dynamics of rhodopsin, including its interaction with the G-protein transducin, provides insights into visual signal transduction and potential therapeutic approaches for visual disorders (Felline et al., 2009; Gao et al., 2019).

properties

CAS RN

105-92-0

Molecular Formula

C40H58O

Molecular Weight

554.9 g/mol

IUPAC Name

(6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-6,8,10,12,14,16,18,20,22,24,26,30-dodecaen-2-ol

InChI

InChI=1S/C40H58O/c1-33(2)19-13-22-36(5)25-16-28-37(6)26-14-23-34(3)20-11-12-21-35(4)24-15-27-38(7)29-17-30-39(8)31-18-32-40(9,10)41/h11-12,14-17,19-21,23-30,41H,13,18,22,31-32H2,1-10H3/b12-11+,23-14+,24-15+,28-16+,29-17+,34-20+,35-21+,36-25+,37-26+,38-27+,39-30+

InChI Key

CNYVJTJLUKKCGM-RGGGOQHISA-N

Isomeric SMILES

CC(=CCC/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCCC(C)(C)O)/C)/C)/C)C

SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C)C

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCCC(C)(C)O)C)C)C)C

synonyms

1,2-dihydro-psi,psi-caroten-1-ol
rhodopin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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